molecular formula C16H8N2 B14272992 9,10-Diisocyanoanthracene CAS No. 139513-41-0

9,10-Diisocyanoanthracene

Cat. No.: B14272992
CAS No.: 139513-41-0
M. Wt: 228.25 g/mol
InChI Key: WBFKYEJSQKXWLS-UHFFFAOYSA-N
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Description

9,10-Diisocyanoanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two isocyano groups (-NC) attached to the 9th and 10th positions of the anthracene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diisocyanoanthracene typically involves the functionalization of anthracene at the 9th and 10th positions. One common method is the reaction of 9,10-dibromoanthracene with sodium cyanide in the presence of a palladium catalyst. This reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by isocyano groups .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 9,10-Diisocyanoanthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the isocyano groups to amine groups.

    Substitution: The isocyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the isocyano groups.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: 9,10-Diaminoanthracene.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

9,10-Diisocyanoanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Diisocyanoanthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

    9,10-Dicyanoanthracene: Similar in structure but with cyano groups instead of isocyano groups.

    9,10-Dimethylanthracene: Contains methyl groups at the 9th and 10th positions.

    9,10-Dibromoanthracene: Contains bromine atoms at the 9th and 10th positions.

Uniqueness: 9,10-Diisocyanoanthracene is unique due to the presence of isocyano groups, which impart distinct electronic and steric properties. These properties influence its reactivity and photophysical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

139513-41-0

Molecular Formula

C16H8N2

Molecular Weight

228.25 g/mol

IUPAC Name

9,10-diisocyanoanthracene

InChI

InChI=1S/C16H8N2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H

InChI Key

WBFKYEJSQKXWLS-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+]#[C-]

Origin of Product

United States

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